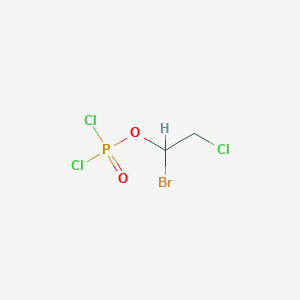
1-Bromo-2-chloroethyl phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloroethyl phosphorodichloridate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of bromine, chlorine, and phosphorus atoms within its molecular structure
Preparation Methods
The synthesis of 1-Bromo-2-chloroethyl phosphorodichloridate typically involves the reaction of 1-bromo-2-chloroethanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.
Chemical Reactions Analysis
1-Bromo-2-chloroethyl phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-chloroethyl phosphorodichloridate has several scientific research applications:
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloroethyl phosphorodichloridate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparison with Similar Compounds
1-Bromo-2-chloroethyl phosphorodichloridate can be compared with other similar compounds, such as:
1-Bromo-2-chloroethane: This compound is structurally similar but lacks the phosphorus-containing group.
2-Bromoethyl chloride: Another similar compound that differs in the position of the halogen atoms.
Phosphorodichloridates: A class of compounds that contain phosphorus and chlorine atoms but may have different organic groups attached.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and phosphorus atoms, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
61550-44-5 |
|---|---|
Molecular Formula |
C2H3BrCl3O2P |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
1-bromo-2-chloro-1-dichlorophosphoryloxyethane |
InChI |
InChI=1S/C2H3BrCl3O2P/c3-2(1-4)8-9(5,6)7/h2H,1H2 |
InChI Key |
UXFCYPOASBATIX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OP(=O)(Cl)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















